N-(4-bromobenzyl)-2-chloro-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Overview
Description
N-(4-bromobenzyl)-2-chloro-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide is a complex organic compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-2-chloro-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide typically involves multiple steps. One common approach is the reaction of 4-bromobenzylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then reacted with 3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl derivative under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-2-chloro-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The tricyclic structure allows for addition reactions with electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
N-(4-bromobenzyl)-2-chloro-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-2-chloro-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2,6-dimethyl-4-pyrimidinyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide
- 4-[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)methyl]morpholin-4-ium
Uniqueness
N-(4-bromobenzyl)-2-chloro-N-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrClN2O3/c24-16-9-5-13(6-10-16)12-26(21(28)17-3-1-2-4-18(17)25)27-22(29)19-14-7-8-15(11-14)20(19)23(27)30/h1-6,9-10,14-15,19-20H,7-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBCCGBKOBQETB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)N(CC4=CC=C(C=C4)Br)C(=O)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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